1H-Indol-2-amin-Hydrochlorid

Übersicht

Beschreibung

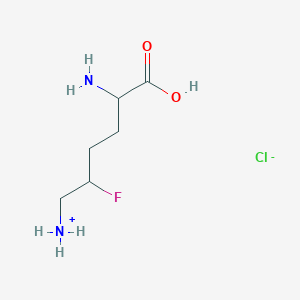

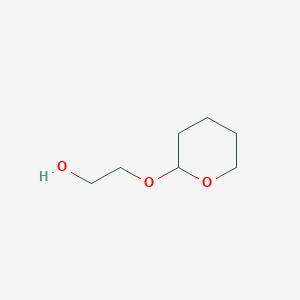

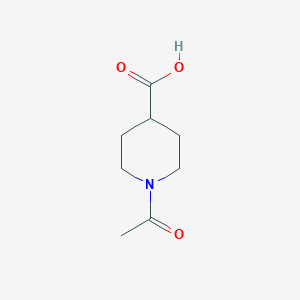

1H-Indol-2-amine hydrochloride, also known as 1H-Indol-2-amine hydrochloride, is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mehrkomponentenreaktionen

Indole sind vielseitige und häufige stickstoffbasierte heterocyclische Gerüste, die häufig bei der Synthese verschiedener organischer Verbindungen verwendet werden . Sie sind unter den heterocyclischen Strukturen aufgrund ihrer biologischen und pharmazeutischen Aktivitäten sehr wichtig . Indol-Derivate wurden in Mehrkomponentenreaktionen zur Synthese verschiedener heterocyclischer Verbindungen verwendet .

Biologisches Potenzial

Indol-Derivate besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria- und anticholinesterase-Aktivitäten . Diese Eigenschaften haben bei Forschern das Interesse geweckt, eine Vielzahl von Indol-Derivaten zu synthetisieren .

Pflanzenhormonproduktion

Indol-3-essigsäure, ein Pflanzenhormon, wird durch den Abbau von Tryptophan in höheren Pflanzen produziert . Derivate von Indol sind aufgrund ihrer vielfältigen biologischen und klinischen Anwendungen von großem Interesse .

Synthese von unterschiedlich substituierten 2-Aminoindolen

Eine hochwirksame und unkomplizierte Eintopfsynthese von unterschiedlich substituierten 2-Aminoindolen wurde entwickelt

Wirkmechanismus

Target of Action

The primary targets of 1H-Indol-2-amine hydrochloride are a variety of enzymes and proteins . The compound’s carboxamide moiety forms hydrogen bonds with these targets, which can inhibit their activity . This interaction is particularly strong with enzymes such as HLGP, HIV-1, and the renin enzyme .

Mode of Action

1H-Indol-2-amine hydrochloride interacts with its targets primarily through the formation of hydrogen bonds . The presence of the carboxamide moiety in indole derivatives allows for this bonding, which can inhibit the activity of various enzymes and proteins .

Biochemical Pathways

It is known that the compound’s inhibitory effects on certain enzymes and proteins can disrupt their normal functioning . This disruption can have downstream effects on various biochemical pathways.

Pharmacokinetics

It is suggested that the compound has high gi absorption and is a substrate for p-gp . It is also suggested to be an inhibitor for CYP1A2 .

Result of Action

The molecular and cellular effects of 1H-Indol-2-amine hydrochloride’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can disrupt their normal functioning and lead to various biological effects .

Action Environment

The action, efficacy, and stability of 1H-Indol-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . Other factors, such as temperature and pH, could also potentially influence the compound’s action.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1H-Indol-2-amine hydrochloride, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable compound in the development of new derivatives . It has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 1H-Indol-2-amine hydrochloride are diverse and depend on the specific context of its application. For instance, certain indole derivatives have been found to exhibit inhibitory activity against influenza A, suggesting potential antiviral applications . Moreover, some derivatives have shown anti-inflammatory and analgesic activities .

Molecular Mechanism

The molecular mechanism of action of 1H-Indol-2-amine hydrochloride is complex and multifaceted. It is known to bind with high affinity to multiple receptors, which can influence a variety of biochemical pathways . The specific molecular interactions and mechanisms of action can vary depending on the specific derivative and biological context.

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is likely that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of indole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

1H-Indol-2-amine hydrochloride is likely involved in various metabolic pathways, given the broad range of biological activities associated with indole derivatives

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKSXSUBAADKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958131 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36946-70-0 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

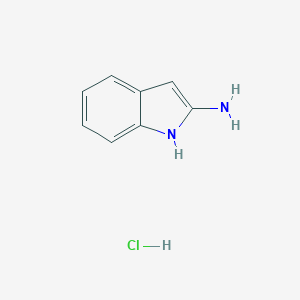

Q1: What is the role of 2-aminoindole hydrochloride in the synthesis of α-carboline derivatives?

A1: 2-aminoindole hydrochloride serves as one of the three key components in a novel, one-pot synthesis of α-carboline derivatives. [] This method utilizes a three-component tandem reaction involving acid chlorides, terminal alkynes, and 2-aminoindole hydrochloride to achieve regioselective [3 + 3]-cyclocondensation. Importantly, the reaction is facilitated by the presence of water, which promotes cyclization and leads to higher yields compared to nonaqueous conditions. []

Q2: Are there any limitations to using 2-aminoindole hydrochloride in this reaction?

A2: While the research highlights the effectiveness of using 2-aminoindole hydrochloride in aqueous conditions, it also notes that nonaqueous conditions result in significantly poorer product yields. [] This suggests that the choice of solvent and reaction conditions are critical for the success of this synthesis. Further research may explore alternative solvents or strategies to improve yields in nonaqueous systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

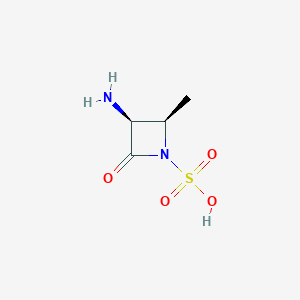

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

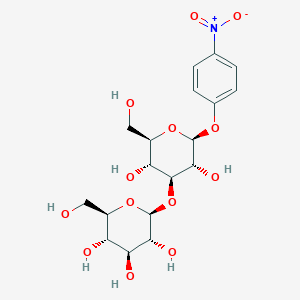

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)